molecular formula C13H22N2O2 B11093895 Methyl cyano(2,2,6,6-tetramethylpiperidin-4-yl)acetate

Methyl cyano(2,2,6,6-tetramethylpiperidin-4-yl)acetate

Cat. No.: B11093895
M. Wt: 238.33 g/mol
InChI Key: HLLHNGZJNTZLRG-UHFFFAOYSA-N
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Description

Methyl cyano(2,2,6,6-tetramethylpiperidin-4-yl)acetate is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a cyano group and a methyl ester group attached to a piperidine ring, which is further substituted with four methyl groups. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl cyano(2,2,6,6-tetramethylpiperidin-4-yl)acetate typically involves the reaction of 2,2,6,6-tetramethylpiperidine with cyanoacetic acid and methanol. The reaction is usually carried out under reflux conditions with a suitable catalyst to facilitate the esterification process. The reaction can be represented as follows:

[ \text{2,2,6,6-Tetramethylpiperidine} + \text{Cyanoacetic acid} + \text{Methanol} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can lead to higher yields and purity of the final product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl cyano(2,2,6,6-tetramethylpiperidin-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl cyano(2,2,6,6-tetramethylpiperidin-4-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl cyano(2,2,6,6-tetramethylpiperidin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the ester functionality play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features but lacking the cyano and ester groups.

    Cyanoacetic acid derivatives: Compounds with similar cyano and ester functionalities but different core structures.

Uniqueness

Methyl cyano(2,2,6,6-tetramethylpiperidin-4-yl)acetate is unique due to the combination of its piperidine ring with the cyano and ester groups This unique structure imparts specific chemical and physical properties that distinguish it from other related compounds

Properties

Molecular Formula

C13H22N2O2

Molecular Weight

238.33 g/mol

IUPAC Name

methyl 2-cyano-2-(2,2,6,6-tetramethylpiperidin-4-yl)acetate

InChI

InChI=1S/C13H22N2O2/c1-12(2)6-9(7-13(3,4)15-12)10(8-14)11(16)17-5/h9-10,15H,6-7H2,1-5H3

InChI Key

HLLHNGZJNTZLRG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)C(C#N)C(=O)OC)C

Origin of Product

United States

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